molecular formula C2H6Te B1222758 Dimethyl telluride CAS No. 593-80-6

Dimethyl telluride

Cat. No. B1222758
CAS RN: 593-80-6
M. Wt: 157.7 g/mol
InChI Key: YMUZFVVKDBZHGP-UHFFFAOYSA-N
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Description

Dimethyl telluride (DMTe) is an organotelluride compound with the formula (CH3)2Te . It is a pale yellow, translucent liquid with a very strong smell . This compound was the first material used to grow epitaxial cadmium telluride and mercury cadmium telluride using metalorganic vapour phase epitaxy . It is produced by some fungi and bacteria .


Synthesis Analysis

Dimethyl telluride can be synthesized by reacting elemental tellurium with methylating chemicals such as dimethyl sulphate or dimethylzinc . It can also be produced as a byproduct of some industrial and biological processes . In addition, it reacts with first row transition metal bis (chlorosulphates), M (SO3Cl)2 (M=Cr II, Mn II, Fe II, Co II, Ni II, Cu II) in MeCN resulting in the formation of compounds of the type [M (SO3Cl)2 - (Me2Te)2] .


Molecular Structure Analysis

From the two lone pairs of the tellurium atom, one is an almost pure p-lone pair (499% p-character, oriented perpendicular to the plane defined by the aromatic ring, further denoted as n(Te)), while the other predominantly displays s-character (approx. 80% s, 20% p, denoted s-n(Te)) .


Chemical Reactions Analysis

Dimethyl telluride is relatively stable towards gamma irradiation and its degradation is highly affected by the amount of dissolved oxygen and competing species . It was found that dimethyl telluride degrades via oxidative processes by reacting with oxidizing radiolysis products e.g. •OH, O.- .


Physical And Chemical Properties Analysis

Dimethyl telluride is a colorless gas at room temperature and standard pressure. It has a distinct garlic-like or “tellurium-like” odor, which can be detected even in low concentrations . The melting point is around -38.5°C (-37.3°F), and its boiling point is approximately 92°C (198°F) .

Scientific Research Applications

Biochemical Insights

Dimethyl telluride has been studied for its biochemical properties and interactions within biological systems. For instance, Taylor (1996) explored the biochemistry of tellurium, including the formation and characteristics of dimethyl telluride. This research highlighted that upon exposure to tellurium, the formation of dimethyl telluride is a key feature, leading to a distinctive garlic-like odor in excreta and tissues. This study also discussed the elimination and absorption dynamics of tellurium in the body, providing a basis for understanding its physiological interactions (Taylor, 1996).

Environmental and Microbial Aspects

The environmental behavior and microbial interactions with dimethyl telluride have been explored. Basnayake et al. (2001) investigated the production of dimethyl telluride by bacteria in response to sodium tellurate and sodium tellurite. This study provided insights into the microbial processes involved in the transformation of tellurium compounds and the conditions under which dimethyl telluride is produced (Basnayake et al., 2001).

Chemical Properties and Applications

The chemical properties and potential applications of dimethyl telluride in various fields have been a subject of interest. For example, research by Vis et al. (1996) on the vibrational frequencies and thermodynamic properties of dimethyl telluride provided important data for its application in thermodynamic and physical chemistry contexts (Vis et al., 1996). Similarly, McAllister (1989) studied the chemical kinetics of telluride pyrolysis, including dimethyl telluride, which is essential for understanding its behavior in high-temperature processes, such as metalorganic chemical vapor deposition (McAllister, 1989).

Industrial and Material Science Applications

In material science, dimethyl telluride has been used in the synthesis of advanced materials. Morris (1986) reported on the successful growth of mercury cadmium telluride using dimethyl telluride in a photolysis process, demonstrating its application in the fabrication of semiconductors and related materials (Morris, 1986).

Mechanism of Action

The reduction and methylation of toxic, metalloidal oxyanions is a detoxification mechanism because the volatile end products are less toxic than the initial oxyanions .

Safety and Hazards

The toxicity of DMTe is unclear. It is produced by the body when tellurium or one of its compounds are ingested. It is noticeable by the garlic smelling breath it gives those exposed, similar to the effect of DMSO. Tellurium is known to be toxic .

Future Directions

The behavior of dimethyl telluride was investigated under gamma irradiation in various aqueous solutions and conditions relevant to severe nuclear reactor accident conditions . The results suggest that dimethyl telluride is relatively stable towards irradiation and its degradation is highly affected by the amount of dissolved oxygen and competing species . It was found that dimethyl telluride degradation is an oxidation process which is efficient in aerated aqueous solutions . In the absence of oxygen, several dimers were observed . The results presented here show the relevance of organic tellurides in severe accident conditions and highlight the need for further investigation of the re-volatilization and mitigation of volatile tellurium species .

properties

IUPAC Name

methyltellanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Te/c1-3-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUZFVVKDBZHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Te]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(CH3)2Te, C2H6Te
Record name Dimethyltelluride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dimethyltelluride
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060477
Record name Dimethyltelluride
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Molecular Weight

157.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl telluride

CAS RN

593-80-6
Record name Dimethyltellurium
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Record name Dimethyltelluride
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Record name Methane, 1,1'-tellurobis-
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Record name Dimethyltelluride
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Record name Dimethyl telluride
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Synthesis routes and methods

Procedure details

The reactions, as illustrated in equations (1), (1)(a), (2), (2)(a), or (2)(b) above, for the production of tetraorganyl tellurium, tetramethyl tellurium, tetraorganyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium, are commenced at low temperature ranging from about -100° C. to about 25° C. If the above reactions are carried out at higher temperature, the corresponding diorganyl tellurium, dimethyl tellurium, bis(trimethylsilyl-methyl) tellurium, or divinyl tellurium derivatives will also be produced, or other side reactions will occur. After the reactions have proceeded to form the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium product, the reaction mixture is warmed to room temperature and is stirred; and if a Grignard reagent was used, 1,4-dioxane is added to remove magnesium salts. The slurry is then cooled down again within the above noted -100° C. to 25° C. range, so that all of the salts will precipitate out of solution. The reaction mixture is then filtered to remove precipitated salts. The resulting solution containing the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium is then vacuum distilled to remove the solvent, and the crude product purified, e.g., by vacuum distillation for the liquid product,tetramethyl tellurium, or by fractional recrystallization for the solid product, tetra(trimethylsilylmethyl) tellurium.
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tetravinyl tellurium
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tetraorganyl tellurium
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tetramethyl tellurium
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tetraorganyl tellurium
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tetra(trimethylsilylmethyl) tellurium
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